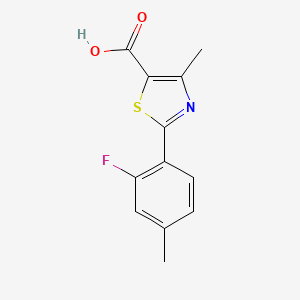

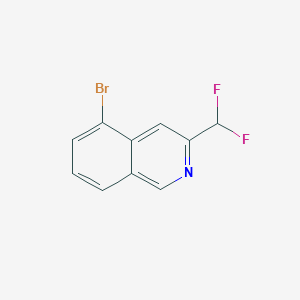

![molecular formula C11H13NO2 B2980847 N-[(3-methoxyphenyl)methyl]prop-2-enamide CAS No. 1156157-22-0](/img/structure/B2980847.png)

N-[(3-methoxyphenyl)methyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(3-methoxyphenyl)methyl]prop-2-enamide, also known as MPPA, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. MPPA is a derivative of the natural compound curcumin, which is found in turmeric and has been studied for its anti-inflammatory and antioxidant properties. In

Applications De Recherche Scientifique

Neuroprotective Agent in Parkinson’s Disease

N-[(3-methoxyphenyl)methyl]prop-2-enamide: has been studied for its neuroprotective properties, particularly in the context of Parkinson’s disease. It acts as a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, which has anti-inflammatory properties . This compound could potentially protect against dopaminergic neurodegeneration, which is a hallmark of Parkinson’s disease.

Anti-Inflammatory Applications

Due to its STAT3 inhibitory action, N-[(3-methoxyphenyl)methyl]prop-2-enamide also shows promise in various inflammatory disease models . It could be used to ameliorate conditions where inflammation plays a key role, such as autoimmune diseases.

Synthesis of Entacapone

This compound is a precursor in the synthesis of Entacapone , a medication used in the treatment of Parkinson’s disease. It works by inhibiting catechol-O-methyltransferase (COMT), thereby increasing the bioavailability of L-DOPA .

Tuberculosis and Dengue Treatment

Preliminary studies have indicated that derivatives of N-[(3-methoxyphenyl)methyl]prop-2-enamide show in vitro activity against tuberculosis and dengue, suggesting potential applications in the treatment of these diseases .

Cycloaddition Reactions in Organic Synthesis

The compound is involved in 1,3-dipolar cycloaddition reactions, which are a method of synthesizing five-membered heterocyclic compounds. These reactions are significant in the field of organic chemistry for creating complex molecules .

Development of Isoxazolidine Derivatives

Through its involvement in cycloaddition reactions, N-[(3-methoxyphenyl)methyl]prop-2-enamide can lead to the formation of isoxazolidine derivatives. These compounds have a broad spectrum of biological activity, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory properties .

Creation of Chiral Centers

The compound’s ability to undergo cycloaddition with nitrones results in the formation of new chiral centers. This is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules .

Reference Standard for Pharmaceutical Testing

N-[(3-methoxyphenyl)methyl]prop-2-enamide: is used as a reference standard in pharmaceutical testing to ensure the quality and consistency of pharmaceutical products .

Safety and Hazards

The safety data sheet (SDS) for “N-[(3-methoxyphenyl)methyl]prop-2-enamide” provides information on its hazards. It is classified under GHS07 and has hazard statements H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

It is an acrylamide derivative and is used in the preparation of polymer materials for drug delivery systems, such as nanoparticles, microparticles, and hydrogels .

Mode of Action

As a component of drug delivery systems, it likely interacts with its targets to facilitate the delivery of therapeutic agents .

Biochemical Pathways

As a component of drug delivery systems, it may influence the pathways related to the absorption, distribution, metabolism, and excretion of the therapeutic agents it delivers .

Pharmacokinetics

As a component of drug delivery systems, it is likely designed to optimize the bioavailability of the therapeutic agents it delivers .

Result of Action

As a component of drug delivery systems, its action likely results in the effective delivery of therapeutic agents to their intended targets .

Propriétés

IUPAC Name |

N-[(3-methoxyphenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-5-4-6-10(7-9)14-2/h3-7H,1,8H2,2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIOOKRZULAQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-methoxyphenyl)methyl]prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2980765.png)

![2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2980766.png)

![1-methyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980768.png)

![2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2980771.png)

![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)

![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)

![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)